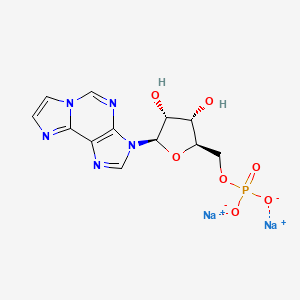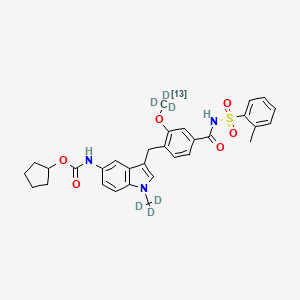
Tubulin inhibitor 17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin inhibitor 17 is a compound that targets tubulin, a protein that is essential for the formation of microtubules in cells. Microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors, such as this compound, are widely studied for their potential use in cancer therapy due to their ability to disrupt microtubule dynamics and inhibit cell proliferation .
Métodos De Preparación
The synthesis of Tubulin inhibitor 17 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure the compound’s quality and consistency .
Análisis De Reacciones Químicas
Tubulin inhibitor 17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Aplicaciones Científicas De Investigación
Tubulin inhibitor 17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study microtubule dynamics and the effects of tubulin inhibition on cellular processes. In biology, it is used to investigate the role of microtubules in cell division and intracellular transport. In medicine, this compound is studied for its potential use in cancer therapy, as it can inhibit the proliferation of cancer cells by disrupting microtubule formation. Additionally, it has applications in the development of nanoparticle drug delivery systems and vascular disrupting agents .
Mecanismo De Acción
The mechanism of action of Tubulin inhibitor 17 involves binding to tubulin and disrupting the polymerization of microtubules. This disruption prevents the formation of the mitotic spindle, which is essential for cell division. As a result, cells are arrested in the G2/M phase of the cell cycle, leading to cell death. This compound targets specific binding sites on tubulin, such as the colchicine binding site, and induces conformational changes that inhibit microtubule growth .
Comparación Con Compuestos Similares
Tubulin inhibitor 17 is unique compared to other tubulin inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include colchicine, paclitaxel, vinblastine, and docetaxel. Colchicine binds to the colchicine binding site on tubulin and prevents microtubule polymerization, similar to this compound. Paclitaxel and docetaxel, on the other hand, stabilize microtubules and prevent their depolymerization. Vinblastine promotes microtubule depolymerization by binding to a different site on tubulin. The uniqueness of this compound lies in its ability to overcome drug resistance and its potential for use in combination therapies .
Propiedades
Fórmula molecular |
C17H16N2O |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N-methylquinolin-5-amine |
InChI |
InChI=1S/C17H16N2O/c1-19(13-8-10-14(20-2)11-9-13)17-7-3-6-16-15(17)5-4-12-18-16/h3-12H,1-2H3 |
Clave InChI |
DJZCMGXEUASAGY-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)OC)C2=CC=CC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


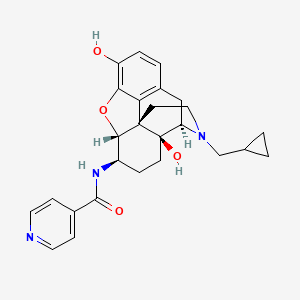
![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
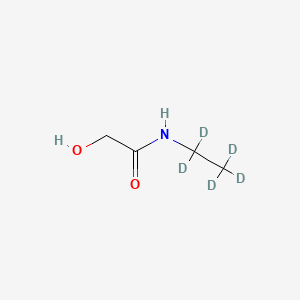
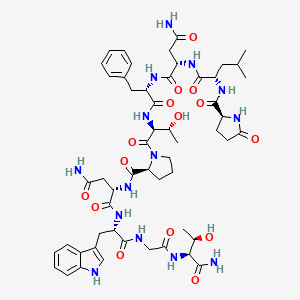

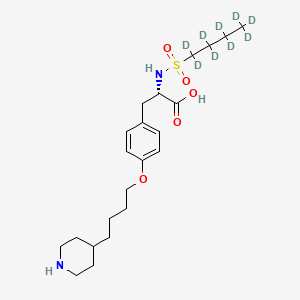
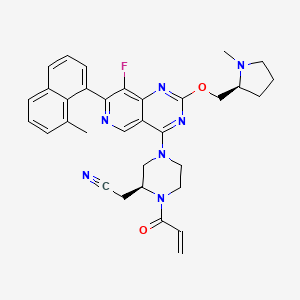
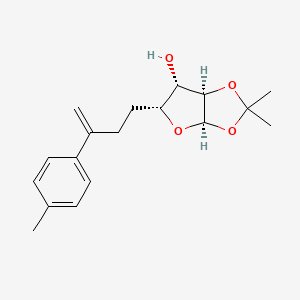
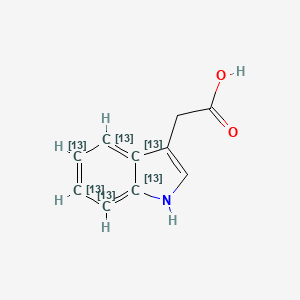
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)


